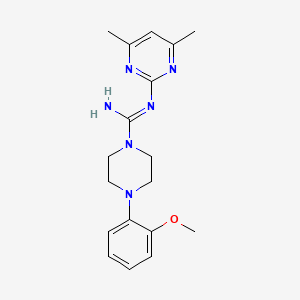![molecular formula C16H12ClN3OS B5559128 N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5559128.png)
N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide often involves condensation reactions between hydrazides and aldehydes or ketones, resulting in Schiff bases with diverse biological activities. For example, the synthesis of N'-(di(pyridin-2-yl)methylene)benzohydrazide Schiff base (HZSB) was achieved via condensation of benzohydrazide with di(pyridin-2-yl)methanone under reflux conditions in ethanol, demonstrating a typical pathway for such compounds (Warad, 2021).
Molecular Structure Analysis
The molecular structure of compounds in this category is often characterized using techniques like X-ray diffraction, FT-IR, FT-Raman, and DFT methods. For instance, (E)-N'-(Pyridin-2-yl)methylene benzohydrazide was structurally characterized by X-ray diffraction, showcasing the typical bond parameters and spectral features expected for such molecules (Babu et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide derivatives can include nucleophilic addition, azo coupling, and electropolymerization. For example, the synthesis of fluorescent benzo and thieno [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates involved intramolecular azo coupling under acid conditions, demonstrating the compound's reactivity and potential for creating complex structures (Galenko et al., 2016).
Physical Properties Analysis
The physical properties of such compounds can be influenced by their molecular structure, including crystal packing and non-covalent interactions. For example, isomers of chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline displayed distinct packing interactions, including hydrogen bonds and C-H···π interactions, which can affect solubility, stability, and melting points (Su et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be affected by the electronic structure and the presence of functional groups. For instance, the electropolymerization of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole demonstrated the reactivity of the thienyl and pyrrole moieties, which are also present in N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide derivatives (Lengkeek et al., 2010).
Applications De Recherche Scientifique
Catalysis and Synthesis
1,3,5-Tris(hydrogensulfato) benzene has been demonstrated as an efficient catalyst for the synthesis of derivatives through condensation reactions, offering eco-friendly conditions and excellent yields, highlighting its role in facilitating chemical transformations of related structures (Karimi-Jaberi et al., 2012).
Crystallography and Molecular Analysis
The crystal structure and molecular docking studies of benzohydrazide derivatives have provided insight into their potential as inhibitors of prostate cancer, emphasizing the importance of structural analysis in drug design (Arjun et al., 2020).
Antimicrobial and Anticancer Evaluation
New 2-chloro-3-hetarylquinolines, including benzohydrazide derivatives, have shown significant antibacterial and anticancer activities, suggesting their potential therapeutic applications (Bondock & Gieman, 2015).
Antiviral Activity
Derivatives bearing the pyrazolyl group have been synthesized and evaluated for their antiviral activity, with some compounds showing promising results against HAV and HSV-1, demonstrating the potential of these compounds in antiviral therapy (Hashem et al., 2007).
Material Science and Corrosion Inhibition
The green synthesis and corrosion inhibition study of a derivative highlight its eco-friendly production and effectiveness as a corrosion inhibitor, underscoring the compound's application in material protection (Singh et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c17-15-8-7-14(22-15)11-18-19-16(21)12-3-5-13(6-4-12)20-9-1-2-10-20/h1-11H,(H,19,21)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOKSDAZTDZYCX-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-4-(1H-pyrrol-1-yl)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)
![({4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-yl}methyl)dimethylamine](/img/structure/B5559060.png)

![1-(2,5-dimethyl-3-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5559071.png)
![5-ethyl-4-{[4-(mesitylmethoxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5559072.png)
![2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5559074.png)

![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559091.png)
![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5559101.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559120.png)

![1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5559129.png)
